4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol
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Overview
Description
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol is a synthetic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerization in the malaria parasite . The compound’s structure allows it to interact with specific pathways, leading to the disruption of vital biological processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Amodiaquine: A derivative of chloroquine with enhanced activity against resistant strains of malaria.
Uniqueness
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol is unique due to its bis(diethylamino)ethyl groups, which may enhance its solubility and bioavailability compared to other quinoline derivatives. This structural feature also allows for more diverse chemical modifications, potentially leading to compounds with improved biological activities.
Properties
CAS No. |
14594-33-3 |
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Molecular Formula |
C27H37ClN4O |
Molecular Weight |
469.07 |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol |
InChI |
InChI=1S/C27H37ClN4O/c1-5-31(6-2)15-12-20-17-23(18-21(27(20)33)13-16-32(7-3)8-4)30-25-11-14-29-26-19-22(28)9-10-24(25)26/h9-11,14,17-19,33H,5-8,12-13,15-16H2,1-4H3,(H,29,30) |
InChI Key |
DEOBIFAVLXLQSJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CC(=CC(=C1O)CCN(CC)CC)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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